

Solubility and stability of Methyl 2,3-dimethylbenzoate

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Compound of Interest

Compound Name: Methyl 2,3-dimethylbenzoate

Cat. No.: B156646

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An In-depth Technical Guide on the Solubility and Stability of **Methyl 2,3-dimethylbenzoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dimethylbenzoate is an aromatic ester with applications in organic synthesis and potentially as an intermediate in the development of new chemical entities. A thorough understanding of its solubility and stability is paramount for its effective use in research and drug development, informing critical decisions in process chemistry, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of **Methyl 2,3-dimethylbenzoate**, along with detailed experimental protocols for determining these crucial parameters. While specific quantitative data for this compound is limited in publicly accessible literature, this guide offers a robust framework for researchers to generate reliable and reproducible data.

Physicochemical Properties of Methyl 2,3-dimethylbenzoate

A summary of the key physicochemical properties for **Methyl 2,3-dimethylbenzoate** is presented below. These properties are primarily derived from computational models and publicly available databases.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Molecular Formula	$C_{10}H_{12}O_2$	PubChem[1]
Molecular Weight	164.20 g/mol	PubChem[1][2]
IUPAC Name	methyl 2,3-dimethylbenzoate	PubChem[1]
CAS Number	15012-36-9	PubChem[1]
Appearance	Solid (predicted)	---
Boiling Point	Not available	---
Melting Point	Not available	---
Density	Not available	---

Solubility Profile

Quantitative solubility data for **Methyl 2,3-dimethylbenzoate** in a range of common solvents is not readily available in the scientific literature. However, based on the known solubility of similar aromatic esters like methyl benzoate, a qualitative solubility profile can be predicted.[3][4][5] Methyl benzoate is poorly soluble in water but miscible with many organic solvents.[3][4][5] It is expected that **Methyl 2,3-dimethylbenzoate** will exhibit similar characteristics.

Predicted Qualitative Solubility

Solvent	Predicted Solubility	Rationale
Water	Poorly soluble	The hydrophobic nature of the benzene ring and methyl groups outweighs the polarity of the ester group.
Methanol	Soluble	"Like dissolves like" principle; both are polar organic molecules.
Ethanol	Soluble	"Like dissolves like" principle; both are polar organic molecules.
Dimethyl Sulfoxide (DMSO)	Soluble	A versatile polar aprotic solvent capable of dissolving a wide range of compounds.
Acetone	Soluble	A common polar aprotic solvent for organic compounds.
Dichloromethane	Soluble	A common non-polar solvent for organic compounds.
Toluene	Soluble	The aromatic nature of toluene facilitates the dissolution of the aromatic ester.
Hexane	Sparingly soluble to insoluble	The non-polar nature of hexane is less compatible with the polar ester group.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the following shake-flask method is recommended. This protocol is adapted from established methods for determining the solubility of organic compounds.[\[6\]](#)

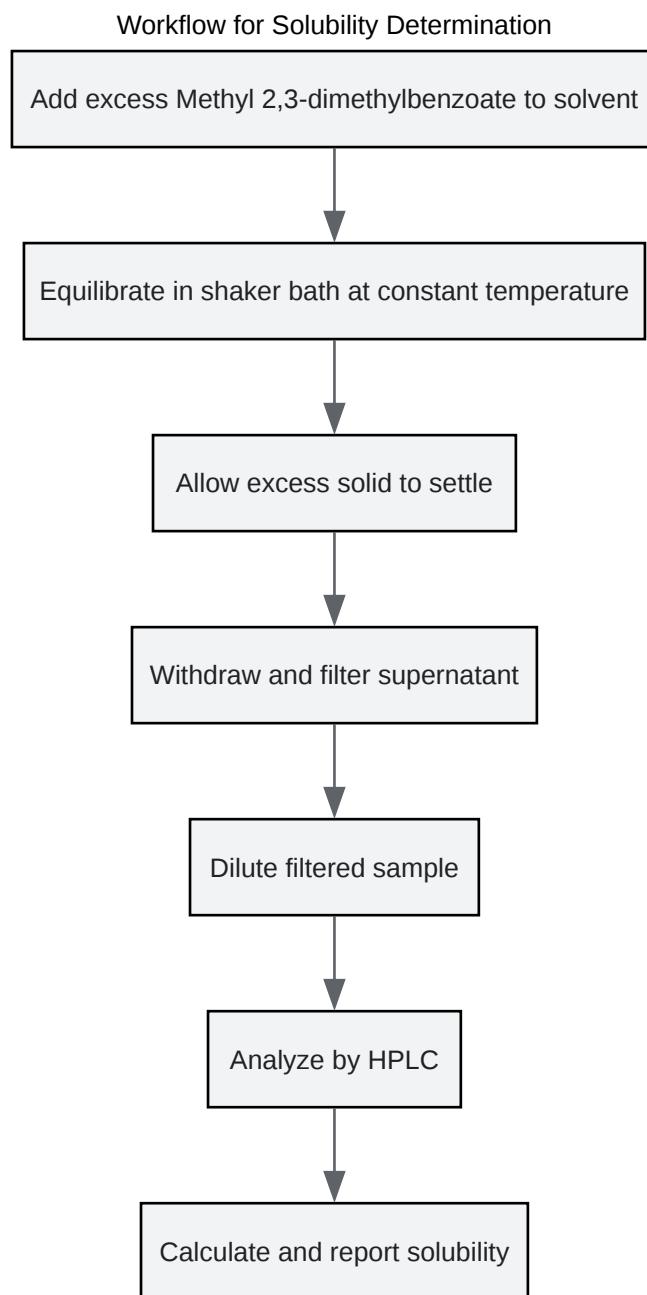
Materials:

- **Methyl 2,3-dimethylbenzoate**
- Selected solvents (e.g., water, ethanol, methanol, DMSO)
- Scintillation vials with Teflon-lined caps
- Constant temperature shaker bath
- Syringe filters (0.45 µm, chemically compatible)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation: Add an excess amount of **Methyl 2,3-dimethylbenzoate** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate until equilibrium is reached. This may take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
- Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to settle.
- Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.^[6]
- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantitative Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of **Methyl 2,3-dimethylbenzoate**.

- Data Reporting: Express the solubility as a concentration (e.g., mg/mL or mol/L) at the specified temperature.



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Workflow for Solubility Determination

Stability Profile

The stability of **Methyl 2,3-dimethylbenzoate** is a critical parameter, particularly for its storage and handling in drug development processes. The primary degradation pathways for aromatic esters include hydrolysis, and to a lesser extent, oxidation and thermal decomposition.

Potential Degradation Pathways

- Hydrolysis: Esters are susceptible to hydrolysis under both acidic and basic conditions.
 - Acid-Catalyzed Hydrolysis: This is a reversible reaction that yields the corresponding carboxylic acid (2,3-dimethylbenzoic acid) and methanol.[\[7\]](#)
 - Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces the carboxylate salt and methanol.[\[8\]](#)[\[9\]](#) The steric hindrance provided by the two methyl groups ortho and meta to the ester group may slow the rate of hydrolysis compared to unhindered esters like methyl benzoate.[\[7\]](#)[\[10\]](#)
- Thermal Decomposition: At elevated temperatures, esters can undergo decomposition. The specific decomposition products would need to be identified through experimental analysis.[\[11\]](#)[\[12\]](#)
- Oxidation: While the ester group itself is relatively stable to oxidation, the aromatic ring and methyl groups could be susceptible to oxidation under harsh conditions, although this is generally less common than hydrolysis.

Predicted Stability under Various Conditions

Condition	Predicted Stability	Potential Degradation Products
Neutral Aqueous Solution	Relatively stable at room temperature	2,3-Dimethylbenzoic acid, Methanol
Acidic Aqueous Solution (e.g., pH 1-3)	Prone to hydrolysis, especially at elevated temperatures	2,3-Dimethylbenzoic acid, Methanol
Basic Aqueous Solution (e.g., pH 10-13)	Susceptible to rapid hydrolysis (saponification)	2,3-Dimethylbenzoate salt, Methanol
Elevated Temperature (> 60 °C)	Potential for accelerated hydrolysis and thermal decomposition	Hydrolysis products and other thermal degradants
Exposure to Oxidizing Agents (e.g., H ₂ O ₂)	Potentially unstable under strong oxidative stress	Oxidized derivatives
Solid State (protected from light and moisture)	Generally stable	---

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol is a general guideline.[13]

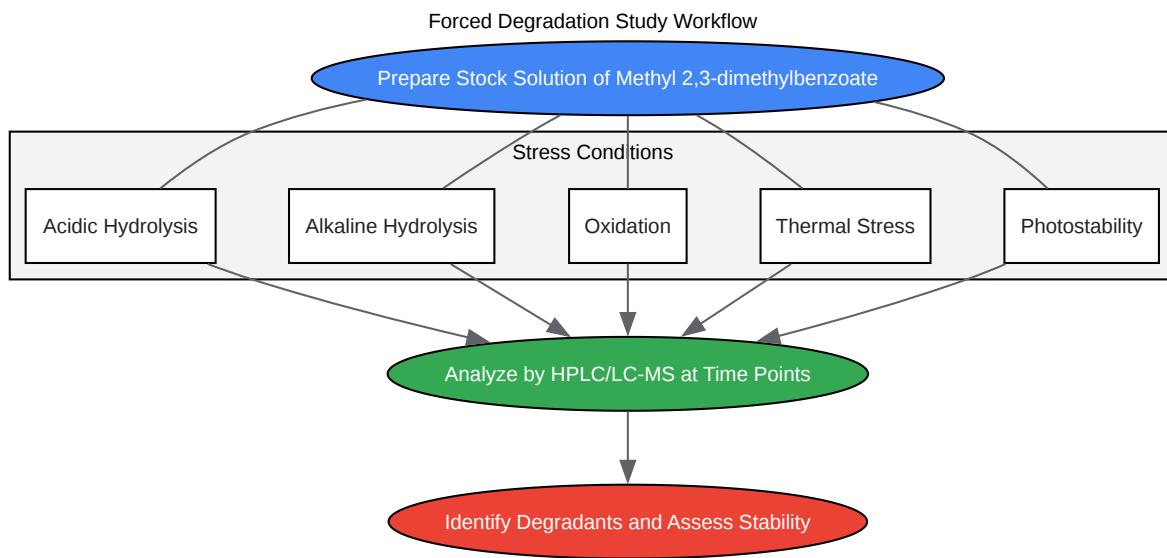
Materials:

- **Methyl 2,3-dimethylbenzoate**
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Temperature-controlled incubator or oven
- Photostability chamber

- HPLC system with a mass spectrometer (LC-MS) is recommended for peak identification.

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Methyl 2,3-dimethylbenzoate** in a suitable solvent (e.g., methanol or acetonitrile).
- Stress Conditions:
 - Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours).
 - Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a shorter period (e.g., 1-4 hours) due to the faster reaction rate.
 - Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
 - Thermal Stress: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) for an extended period.
 - Photostability: Expose a solid sample or a solution to UV and visible light in a photostability chamber.
- Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze the samples by a suitable stability-indicating HPLC method to quantify the remaining **Methyl 2,3-dimethylbenzoate** and to detect the formation of degradation products.
- Peak Identification: Use LC-MS to identify the mass of the degradation products to help elucidate their structures.



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Forced Degradation Study Workflow

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of **Methyl 2,3-dimethylbenzoate**, tailored for researchers, scientists, and drug development professionals. While specific quantitative data is not extensively documented, the provided experimental protocols offer a clear and detailed pathway for generating this essential information. The shake-flask method for solubility and the forced degradation study for stability are industry-standard approaches that will yield the reliable data necessary for advancing research and development activities involving this compound. Careful execution of these experimental procedures will enable informed decisions regarding solvent selection, formulation strategies, and appropriate storage conditions.

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